N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
“N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. The starting materials might include 3-methylisoxazole, 3-nitrophenylpyridazine, and thioacetic acid. The synthesis could involve:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenyl group: This step might involve nitration reactions or coupling reactions.
Formation of the pyridazine ring: This can be done through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amino derivatives.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylisoxazol-5-yl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide
- N-(3-methylisoxazol-5-yl)-2-((6-(3-aminophenyl)pyridazin-3-yl)thio)acetamide
Uniqueness
“N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide” is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-7-15(25-20-10)17-14(22)9-26-16-6-5-13(18-19-16)11-3-2-4-12(8-11)21(23)24/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLEQUTGOEGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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